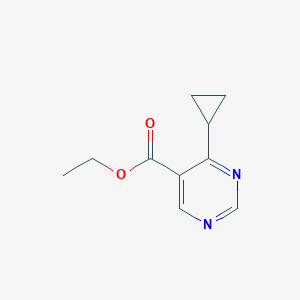

Ethyl 4-cyclopropylpyrimidine-5-carboxylate

Description

Ethyl 4-cyclopropylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a cyclopropyl substituent at the 4-position and an ethyl ester group at the 5-position. Pyrimidine scaffolds are pivotal in medicinal chemistry due to their role as bioisosteres for purines and their prevalence in nucleic acids.

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl 4-cyclopropylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-11-6-12-9(8)7-3-4-7/h5-7H,2-4H2,1H3 |

InChI Key |

BXOXNWXPVJUXFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyclopropylpyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl cyanoacetate with cyclopropylamine, followed by cyclization with formamide under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as zinc chloride to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyclopropylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 4-cyclopropylpyrimidine-5-carboxylic acid.

Reduction: Formation of 4-cyclopropylpyrimidine-5-methanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-cyclopropylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a cyclopropyl group attached to the fourth position of the pyrimidine ring and an ethyl ester functional group at the fifth position. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, owing to its unique structural characteristics that can influence its reactivity and biological activity.

Scientific Research Applications

This compound has applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a building block for synthesizing more complex molecules and in studying reaction mechanisms and developing new synthetic methodologies.

Research indicates that this compound exhibits significant biological activity. Preliminary studies suggest its potential in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for further pharmacological research. Its structural features imply possible interactions with biological targets, including enzyme inhibition and modulation of protein-ligand interactions.

- Enzyme Inhibition Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are vital for drug metabolism. The inhibition of these enzymes could lead to altered pharmacokinetics of co-administered drugs, making this compound relevant in drug-drug interaction studies.

- Antimicrobial and Anticancer Properties Studies have shown that derivatives of pyrimidines, including this compound, can exhibit activity against various bacterial strains and cancer cell lines. Certain analogs have demonstrated IC50 values in the low micromolar range against specific cancer types, indicating their potential as therapeutic agents.

- Anti-inflammatory Effects Similar pyrimidine derivatives have shown promise in anti-inflammatory applications by inhibiting COX-2 enzyme activity .

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity. Molecular docking studies have shown favorable interactions with proteins involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents at the 2-, 4-, and 6-positions of the pyrimidine ring significantly influences physicochemical properties. Key analogs and their properties are summarized below:

Key Observations :

- Lipophilicity (XLogP3) : The trifluoromethyl derivative (XLogP3 = 1.8) is less lipophilic than the phenyl-substituted analog (XLogP3 = 2.5), likely due to the electron-withdrawing nature of CF₃ .

- Steric Effects : The cyclopropyl group in Ethyl 4-cyclopropylpyrimidine-5-carboxylate introduces ring strain, which may enhance reactivity compared to methyl or phenyl substituents.

- Hydrogen Bonding: Amino-substituted analogs (e.g., Ethyl 4-aminopyrimidine-5-carboxylate) exhibit lower XLogP3 values (0.3), indicating improved aqueous solubility due to hydrogen-bond donor capacity .

Structural and Spectroscopic Comparisons

NMR data highlight electronic differences between analogs:

- Ethyl 2-phenylpyrimidine-5-carboxylate : The phenyl group at C2 deshields adjacent protons, observed as a singlet at δ 9.27 ppm (H4het, H6het) in $^1$H-NMR .

- Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate: The chlorine substituent causes downfield shifts in aromatic protons (δ 7.69 ppm, $^1$H-NMR) due to electron withdrawal .

- Ethyl 4-aminopyrimidine-5-carboxylate: The amino group at C4 results in a distinct $^13$C-NMR signal at ~160 ppm (C4het), indicative of resonance stabilization .

Biological Activity

Ethyl 4-cyclopropylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group at the fourth position of the pyrimidine ring and an ethyl ester functional group at the fifth position. This unique structure contributes to its reactivity and biological activity, making it a candidate for pharmacological research.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Preliminary studies suggest that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition of these enzymes could lead to altered pharmacokinetics of co-administered drugs, making this compound relevant in drug-drug interaction studies .

Antimicrobial and Anticancer Properties

The compound has also been investigated for its antimicrobial and anticancer potential. Studies have shown that derivatives of pyrimidines, including this compound, can exhibit activity against various bacterial strains and cancer cell lines. For instance, certain analogs have demonstrated IC50 values in the low micromolar range against specific cancer types, indicating their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets. The cyclopropyl moiety enhances binding affinity to target proteins, while the pyrimidine ring may facilitate interactions within enzyme active sites or receptor binding domains. These interactions can lead to modulation of biochemical pathways relevant to disease processes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate | 1240606-23-0 | 0.88 |

| Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate | 1044770-40-2 | 0.87 |

| Ethyl 4-amino-2-methylpyrimidine-5-carboxylate | 1191094-23-1 | 0.86 |

The cyclopropane structure imparts distinct chemical properties compared to other derivatives, influencing both reactivity and biological activity.

Study on Antiplasmodial Activity

In a study examining the antiplasmodial effects of pyrimidine derivatives, compounds similar to this compound were tested against Plasmodium falciparum. Certain derivatives displayed potent inhibitory activity against PfCDPK1, a key enzyme in malaria pathogenesis, with IC50 values as low as 17 nM . This suggests potential applications in developing new antimalarial drugs.

Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of pyrimidine derivatives through COX enzyme inhibition assays. Some compounds showed significant inhibitory effects on COX-1 and COX-2 enzymes, with IC50 values indicating their potential as anti-inflammatory agents . These findings support further exploration of this compound in inflammatory disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.